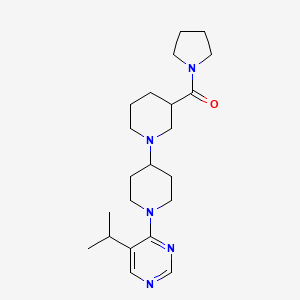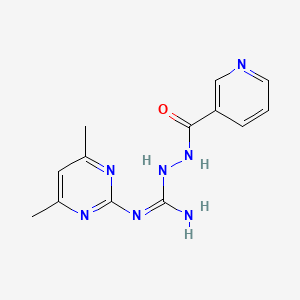![molecular formula C19H16N2O3S B5256601 (5E)-3-ETHYL-5-{2-[(2Z)-1-METHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE](/img/structure/B5256601.png)
(5E)-3-ETHYL-5-{2-[(2Z)-1-METHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5E)-3-ETHYL-5-{2-[(2Z)-1-METHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazolidinone ring, a naphthoxazole moiety, and a sulfanylidene group, making it an interesting subject for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-ETHYL-5-{2-[(2Z)-1-METHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE typically involves multi-step organic reactions The process begins with the preparation of the naphthoxazole intermediate, followed by the formation of the oxazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
The compound (5E)-3-ETHYL-5-{2-[(2Z)-1-METHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The naphthoxazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the oxazolidinone ring can produce different oxazolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxazolidinones and naphthoxazoles in various chemical reactions.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic applications are explored. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity and reduced toxicity.
Industry
In the industrial sector, the compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of (5E)-3-ETHYL-5-{2-[(2Z)-1-METHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound’s oxazolidinone ring and naphthoxazole moiety are believed to play key roles in its biological activity. These structural features enable the compound to bind to enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazolidinones and naphthoxazoles, such as:
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Naphthoxazole derivatives: Compounds with similar structural features and potential biological activity.
Uniqueness
What sets (5E)-3-ETHYL-5-{2-[(2Z)-1-METHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE apart is its unique combination of structural elements. The presence of both an oxazolidinone ring and a naphthoxazole moiety, along with the sulfanylidene group, gives it distinct chemical and biological properties that are not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(5E)-3-ethyl-5-[(2Z)-2-(1-methylbenzo[e][1,3]benzoxazol-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-3-21-18(22)15(24-19(21)25)10-11-16-20(2)17-13-7-5-4-6-12(13)8-9-14(17)23-16/h4-11H,3H2,1-2H3/b15-10+,16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDVYOWVPVWRKD-AXOLISODSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC=C2N(C3=C(O2)C=CC4=CC=CC=C43)C)OC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C=C/2\N(C3=C(O2)C=CC4=CC=CC=C43)C)/OC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(3,4-Dimethylphenyl)ethyl]-3-(2-methoxyphenyl)urea](/img/structure/B5256529.png)
![2-[2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5256533.png)
![1-{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}-1-propanone](/img/structure/B5256540.png)
![(4S)-4-(4-{[(2,3-difluorobenzoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5256556.png)

![2-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]phenol](/img/structure/B5256563.png)
![3-{[4-(3-Methoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5256578.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5256582.png)
![4'-[(dimethylamino)methyl]-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5256587.png)
![N-(4-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5256595.png)
![2-(1H-benzimidazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5256603.png)
![(6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5256610.png)


